![molecular formula C21H14N4O3 B2774963 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 1203137-53-4](/img/structure/B2774963.png)

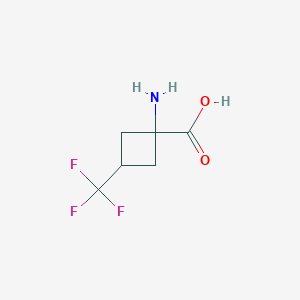

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

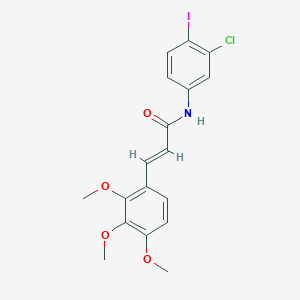

“N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide” is a compound that contains a benzimidazole moiety . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore in medicinal chemistry . It is known to possess a wide range of biological activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids . The specific synthesis process for “this compound” is not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen

Synthesis and Material Science

In the realm of material science and synthetic chemistry, compounds with furan, isoxazole, and benzimidazole moieties have been extensively studied for their unique properties. For instance, derivatives similar to the specified compound have been synthesized for their potential applications in creating novel polymeric materials. Such materials exhibit remarkable thermal stability and solubility in polar organic solvents, making them suitable for advanced applications in electronics, coatings, and as adsorbents for environmental remediation (Rafiee & Mohagheghnezhad, 2018).

Antimicrobial and Antiplasmodial Activities

Compounds featuring benzimidazole and furan structures have demonstrated significant antimicrobial and antiplasmodial activities. A study on new acyl derivatives of 3-aminofurazanes, which share structural similarities with the compound , revealed that benzamides with specific phenyl ring substitutions showed promising activity against Plasmodium falciparum strains. This suggests potential applications in the development of new antimalarial drugs (Hermann et al., 2021).

Corrosion Inhibition

The incorporation of benzimidazole and furan units has been explored in the context of corrosion inhibition. Amino acid compounds with structural elements similar to the target compound were studied for their effectiveness in protecting steel surfaces against corrosion in acidic environments. Such inhibitors operate through adsorption on metal surfaces, forming protective layers that mitigate corrosion, which is crucial for extending the lifespan of industrial materials (Yadav, Sarkar, & Purkait, 2015).

Antiprotozoal Agents

Research into compounds with furan and imidazole moieties has also extended into antiprotozoal agents. Novel dicationic imidazo[1,2-a]pyridines, which are structurally related, have shown potent in vitro and in vivo activities against protozoal pathogens, offering a pathway to new treatments for diseases like trypanosomiasis and malaria. These findings underline the potential of such compounds in contributing to global health efforts (Ismail et al., 2004).

Wirkmechanismus

Target of Action

The primary target of this compound is the C522 residue of p97 . p97, also known as valosin-containing protein (VCP), is a type II AAA ATPase. It plays a crucial role in various cellular processes, including protein degradation, which is essential for maintaining cellular homeostasis .

Mode of Action

The compound interacts with its target by forming a covalent bond with the C522 residue of p97 . This interaction inhibits the ATPase activity of p97, thereby affecting its function in protein degradation .

Biochemical Pathways

The inhibition of p97 disrupts the protein degradation pathway, particularly the ubiquitin-proteasome system. This system is responsible for degrading misfolded or damaged proteins, and its disruption can lead to the accumulation of such proteins, potentially leading to cellular stress and apoptosis .

Pharmacokinetics

Imidazole derivatives, which this compound is a part of, are generally known to have good solubility and bioavailability

Result of Action

The inhibition of p97 by this compound can lead to the accumulation of misfolded or damaged proteins in the cell . This can induce cellular stress and potentially lead to apoptosis, or programmed cell death . Therefore, this compound could potentially be used as a therapeutic agent in diseases characterized by the accumulation of such proteins, such as neurodegenerative diseases and certain types of cancer .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as proteins or ions, can potentially interact with the compound and affect its activity

Eigenschaften

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N4O3/c26-21(17-12-19(28-25-17)18-9-4-10-27-18)22-14-6-3-5-13(11-14)20-23-15-7-1-2-8-16(15)24-20/h1-12H,(H,22,26)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFBLXLWHXPLRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=NOC(=C4)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Fluorophenyl)-2-[2-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}amino)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2774880.png)

![5-[(2,5-dimethylphenyl)methoxy]-2-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-4-one](/img/structure/B2774885.png)

![9-(4-ethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate](/img/structure/B2774893.png)

![7-(2,4-dichlorophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2774897.png)

![ethyl 5-(2,5-dichlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2774898.png)

![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride](/img/structure/B2774901.png)